molecular formula C7H6N2 B1197152 5-Azaindole CAS No. 271-34-1

5-Azaindole

Cat. No. B1197152
CAS RN: 271-34-1
M. Wt: 118.14 g/mol
InChI Key: SRSKXJVMVSSSHB-UHFFFAOYSA-N
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Patent
US08980911B2

Procedure details

To a suspension of (E)-N,N-dimethyl-2-(4-nitro-1-oxidopyridin-3-yl)ethenamine (400 mg, Step c) in methanol was added palladium on carbon (50 mg, 10% wet) and the reaction mixture was stirred under hydrogen atmosphere for 2 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to get 1H-pyrrolo[3,2-c]pyridine (98 mg, 44%) as off-white solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[C:5]1[CH:6]=[N+:7]([O-])[CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O>CO.[Pd]>[NH:11]1[C:10]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CN(\C=C\C=1C=[N+](C=CC1[N+](=O)[O-])[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under hydrogen atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=CC=2C=NC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.